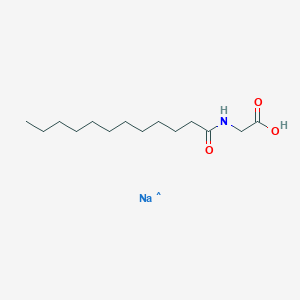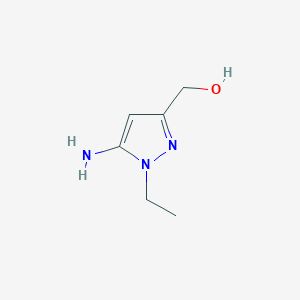
(5-Amino-1-ethylpyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-1-ethylpyrazol-3-yl)methanol is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-ethylpyrazol-3-yl)methanol typically involves the reaction of 3-amino-5-hydroxypyrazole with ethylating agents under controlled conditions. One common method involves the use of sodium methoxide and methanol under reflux conditions . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-ethylpyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, (5-Amino-1-ethylpyrazol-3-yl)methanol is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a versatile intermediate in the construction of poly-substituted and fused heterocyclic scaffolds .
Biology and Medicine
It can be used in the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry
Industrially, this compound can be used in the production of dyes, polymers, and other functional materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (5-Amino-1-ethylpyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, it can inhibit certain kinases and enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-hydroxypyrazole
- 5-Amino-1-methylpyrazole
- 5-Amino-1-phenylpyrazole
Uniqueness
(5-Amino-1-ethylpyrazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic and industrial processes .
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(5-amino-1-ethylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C6H11N3O/c1-2-9-6(7)3-5(4-10)8-9/h3,10H,2,4,7H2,1H3 |
InChI Key |
ZFNWSXRHHKFSON-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




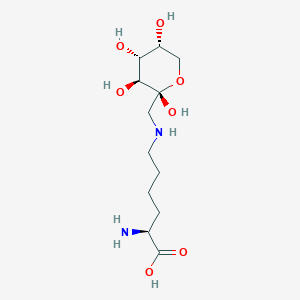




![tert-butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13863368.png)
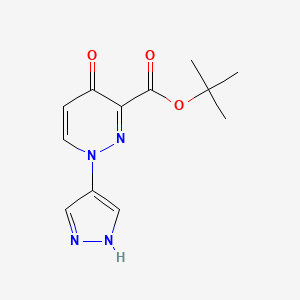
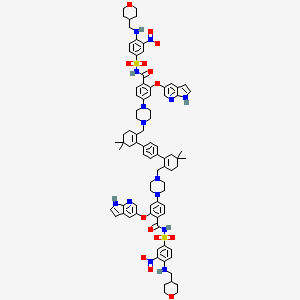
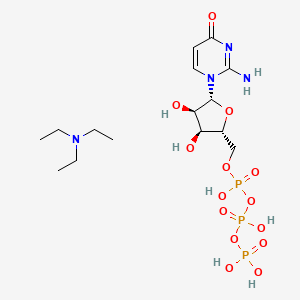
![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)

